molecular formula C12H14FNO3 B2942917 (4-fluorophenyl)formamido 2,2-dimethylpropanoate CAS No. 400076-38-2

(4-fluorophenyl)formamido 2,2-dimethylpropanoate

Cat. No.: B2942917
CAS No.: 400076-38-2
M. Wt: 239.246
InChI Key: PXGRUOPMNAJAMP-UHFFFAOYSA-N
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Description

4-fluoro-N-(pivaloyloxy)benzamide is a chemical compound with the molecular formula C12H14FNO3 . It is related to N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)-benzamide, a unique reagent that enables skeletal editing of molecules through direct nitrogen deletion of secondary amines .


Synthesis Analysis

The synthesis of N-(pivaloyloxy)benzamide substrates involves the reaction of hydroxylamine hydrochloride with acyl chloride in the presence of K2CO3, followed by the addition of PivCl .


Molecular Structure Analysis

The molecular structure of 4-fluoro-N-(pivaloyloxy)benzamide consists of 12 carbon atoms, 14 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 3 oxygen atoms .


Chemical Reactions Analysis

N-(pivaloyloxy)benzamide substrates react with allenes via Rh–σ–alkenyl intermediates . The compound is unstable to aqueous conditions and prolonged exposure to silica or alumina .


Physical and Chemical Properties Analysis

4-fluoro-N-(pivaloyloxy)benzamide is a white solid . It is soluble in most organic solvents . The compound is stable at −20°C for 8 weeks, but long-term storage at −78°C is recommended to preserve purity .

Scientific Research Applications

  • Catalytic Applications : 4-fluoro-N-(pivaloyloxy)benzamide has been used in Rh(III)-catalyzed C-H amination processes. This method enables selective mono- and diamination and is efficient for synthesizing benzamide or aminoaniline derivatives (Grohmann, Wang, & Glorius, 2012).

  • Molecular Imaging in Alzheimer's Disease : A derivative of 4-fluoro-N-(pivaloyloxy)benzamide has been utilized as a molecular imaging probe to quantify serotonin 1A receptor densities in the brains of Alzheimer's disease patients. This application is crucial for understanding the progression of Alzheimer's disease and could potentially aid in its diagnosis and treatment (Kepe et al., 2006).

  • Chemoselectivity Insights : Studies on the chemoselectivity of Rh(III)-Catalyzed C–H activation of N-(pivaloyloxy)benzamide have provided valuable insights. These findings are significant for advancing the understanding of reaction mechanisms in organic chemistry (Fu & Li, 2019).

  • Vibrational Spectroscopic Studies : Vibrational spectroscopic studies, including Fourier transform infrared (FT-IR) and FT-Raman spectra, have been conducted on derivatives of 4-fluoro-N-(pivaloyloxy)benzamide. These studies are crucial for understanding the molecular structure and bonding characteristics of these compounds (Ushakumari et al., 2008).

  • Crystal Structure Analysis : The crystal structure analysis of derivatives of 4-fluoro-N-(pivaloyloxy)benzamide has been performed, highlighting the role of hydrogen bonds in molecular packing. Such analyses are essential for the development of new materials and pharmaceuticals (Dey et al., 2021).

  • Synthesis and Characterization : The synthesis and characterization of various derivatives of 4-fluoro-N-(pivaloyloxy)benzamide have been extensively studied. These efforts are foundational for developing new chemical entities with potential applications in various fields (Deng et al., 2014).

Safety and Hazards

The compound decomposes exothermically when heated . Ames II testing indicates that the compound exhibits mutagenic activity in bacteria, albeit at a lower level than other members of the anomeric amide reagent class . Appropriate ventilation and personal protective equipment should be employed to minimize exposure and/or ingestion .

Properties

IUPAC Name

[(4-fluorobenzoyl)amino] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO3/c1-12(2,3)11(16)17-14-10(15)8-4-6-9(13)7-5-8/h4-7H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGRUOPMNAJAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)ONC(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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